An In-depth Technical Guide to 3-(Isoxazol-5-yl)pyrrolidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Isoxazol-5-yl)pyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Within this context, the strategic combination of distinct heterocyclic pharmacophores into a single molecular entity represents a powerful approach for the generation of new chemical matter with unique three-dimensional structures and tailored pharmacological profiles. This guide focuses on one such hybrid molecule: 3-(Isoxazol-5-yl)pyrrolidine.
This molecule marries the electron-deficient, aromatic isoxazole ring with the saturated, non-planar pyrrolidine scaffold. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] Concurrently, the pyrrolidine ring, a prevalent motif in natural products and synthetic drugs, provides a three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.
Direct experimental data for 3-(Isoxazol-5-yl)pyrrolidine is not extensively available in the public domain. Therefore, this technical guide will provide a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route based on established methodologies, its expected chemical reactivity, and its potential applications in drug discovery by drawing logical inferences from the well-documented chemistry of its constituent rings and closely related analogs.
Predicted Physicochemical Properties
The physical and chemical properties of 3-(Isoxazol-5-yl)pyrrolidine are dictated by the amalgamation of the isoxazole and pyrrolidine rings. The following table summarizes the predicted properties, with justifications based on the known characteristics of these parent heterocycles and data from similar structures.
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₁₀N₂O | Based on the chemical structure. |
| Molecular Weight | 138.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | Pyrrolidine is a colorless liquid, while many simple isoxazoles are liquids or low melting solids.[1][2] |
| Boiling Point | > 200 °C (estimated) | Higher than pyrrolidine (87 °C) and isoxazole (95 °C) due to increased molecular weight and potential for hydrogen bonding.[1][2] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | The presence of the nitrogen atom in the pyrrolidine ring and the heteroatoms in the isoxazole ring should impart significant polarity and allow for hydrogen bonding with protic solvents.[1][2] |
| pKa (of the pyrrolidinium ion) | ~10.5 - 11.5 | The pyrrolidine nitrogen is a secondary amine, and its basicity is expected to be similar to that of pyrrolidine itself (pKa of the conjugate acid is ~11.3).[2] The electron-withdrawing nature of the isoxazole ring might slightly decrease the basicity. |
Synthesis of 3-(Isoxazol-5-yl)pyrrolidine
While a specific, published synthesis for 3-(Isoxazol-5-yl)pyrrolidine is not readily found, a logical and efficient synthetic strategy can be devised based on well-established methods for the formation of both the isoxazole and pyrrolidine rings. A plausible retrosynthetic analysis and a proposed forward synthesis are detailed below.
Retrosynthetic Analysis
A logical disconnection of the target molecule involves breaking the bond between the C5 of the isoxazole ring and the C3 of the pyrrolidine ring. This leads to a pyrrolidine-containing precursor with a suitable functional group for the formation of the isoxazole ring. A common and effective method for constructing 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] This suggests a retrosynthetic pathway as illustrated below.
Proposed Forward Synthesis
The proposed forward synthesis involves a multi-step sequence starting from commercially available materials. The key steps are the introduction of an ethynyl group onto a protected pyrrolidine scaffold, followed by a 1,3-dipolar cycloaddition with a nitrile oxide generated in situ, and a final deprotection step.
Experimental Protocol
Step 1: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-oxopyrrolidine
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To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) cooled to -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for 15 minutes, add a solution of N-Boc-3-hydroxypyrrolidine in DCM.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (Et₃N) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-oxopyrrolidine.
Causality: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones without over-oxidation. The low temperature is crucial to maintain the stability of the reactive intermediate.
Step 2: Alkynylation of N-Boc-3-oxopyrrolidine to N-Boc-3-ethynylpyrrolidine
-
To a solution of N-Boc-3-oxopyrrolidine in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
-
Add potassium carbonate (K₂CO₃) and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-Boc-3-ethynylpyrrolidine.
Causality: The Ohira-Bestmann reaction is a reliable method for the one-pot conversion of aldehydes and ketones to terminal alkynes.
Step 3: 1,3-Dipolar Cycloaddition to form N-Boc-3-(isoxazol-5-yl)pyrrolidine
-
In a flask, dissolve N-Boc-3-ethynylpyrrolidine and a suitable hydroximinoyl chloride (e.g., derived from formaldehyde or another simple aldehyde) in an inert solvent such as THF or DCM.
-
Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine, dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Filter the reaction mixture to remove the triethylammonium salt and concentrate the filtrate.
-
Purify the residue by column chromatography to yield N-Boc-3-(isoxazol-5-yl)pyrrolidine.
Causality: The base deprotonates the hydroximinoyl chloride to generate a nitrile oxide in situ. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the terminal alkyne to regioselectively form the 5-substituted isoxazole ring.[3][4]
Step 4: Deprotection to yield 3-(Isoxazol-5-yl)pyrrolidine
-
Dissolve N-Boc-3-(isoxazol-5-yl)pyrrolidine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is formed, it can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free base, 3-(Isoxazol-5-yl)pyrrolidine.
Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, providing a clean and efficient deprotection to reveal the secondary amine of the pyrrolidine ring.
Chemical Reactivity and Stability
The chemical reactivity of 3-(Isoxazol-5-yl)pyrrolidine is a composite of the individual reactivities of the isoxazole and pyrrolidine rings.
-
Pyrrolidine Moiety : The pyrrolidine nitrogen is a secondary amine and will exhibit typical amine reactivity. It is basic and will readily form salts with acids.[2] It can act as a nucleophile in reactions such as N-alkylation, N-acylation, and N-arylation. The presence of the isoxazole substituent may influence the nucleophilicity of the nitrogen.
-
Isoxazole Moiety : The isoxazole ring is an aromatic heterocycle, but it is relatively electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms.[5] This makes it generally resistant to electrophilic aromatic substitution. However, the ring can be susceptible to nucleophilic attack, particularly at the C5 position, although the presence of the pyrrolidine substituent at this position makes this less likely. The N-O bond in the isoxazole ring is the weakest bond and can be cleaved under certain reductive conditions, leading to ring-opening.
-
Stability : The compound is expected to be stable under normal laboratory conditions. Strong acidic or basic conditions, as well as strong reducing or oxidizing agents, may lead to decomposition or rearrangement.
Potential Applications in Drug Discovery
The 3-(isoxazol-5-yl)pyrrolidine scaffold is a promising starting point for the development of novel therapeutic agents due to the established pharmacological relevance of both isoxazole and pyrrolidine derivatives.
-
Central Nervous System (CNS) Disorders : Numerous pyrrolidine-containing compounds exhibit activity in the CNS.[6] The isoxazole ring is also present in CNS-active drugs. Therefore, derivatives of 3-(isoxazol-5-yl)pyrrolidine could be explored as potential treatments for neurological and psychiatric disorders.
-
Antimicrobial and Anticancer Agents : Isoxazole derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7] The pyrrolidine scaffold can be functionalized to enhance these activities and improve pharmacokinetic properties.
-
Enzyme Inhibitors : The rigid structure of the isoxazole ring combined with the conformational flexibility of the pyrrolidine ring allows for the design of potent and selective enzyme inhibitors. The pyrrolidine nitrogen can be functionalized to introduce additional binding interactions with the target protein.
Conclusion
3-(Isoxazol-5-yl)pyrrolidine is a novel heterocyclic scaffold with significant potential in drug discovery and development. While direct experimental data is limited, a thorough understanding of the chemistry of its constituent rings allows for the reliable prediction of its properties and the design of a robust synthetic route. The strategic combination of the isoxazole and pyrrolidine moieties offers a unique three-dimensional structure that can be further elaborated to create libraries of compounds for screening against a wide range of biological targets. The insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
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